molecular formula C20H17FN4OS B2355727 5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-31-9

5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2355727
CAS RN: 868220-31-9
M. Wt: 380.44
InChI Key: BFRCUVAYFFBWKT-UHFFFAOYSA-N
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Description

The compound “5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Characterization

Research has led to the synthesis and structural characterization of novel derivatives incorporating the thiazolo[3,2-b]-1,2,4-triazole scaffold, demonstrating potential as antimicrobial agents in agriculture. For instance, a study by Ding et al. (2021) designed and synthesized 52 novel derivatives, revealing some compounds with excellent antibacterial activities against Xanthomonas oryzae pv. oryzae, a pathogen affecting rice. One compound in particular showed pronounced protective and curative effects against rice bacterial blight, suggesting potential as a promising bactericide candidate for controlling this disease. This compound also exhibited a potent inhibitory effect against the fungus Rhizoctonia solani, comparable to commercialized chlorothalonil (Ding et al., 2021).

Antimicrobial Activity

Several studies have focused on the antimicrobial activities of derivatives. Abdel-Mohsen (2003) synthesized derivatives by treating thiourea with chloroacetyl compounds, demonstrating antimicrobial activities against various pathogens. Similarly, Kaur et al. (2010) synthesized a series of thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones, evaluated for antipsychotic and anticonvulsant activities, indicating the broad applicability of this chemical framework in pharmaceutical research (Abdel-Mohsen, 2003); (Kaur et al., 2010).

Anti-inflammatory and Analgesic Agents

Research by Doğdaş et al. (2007) explored the synthesis of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen, assessing their in-vivo anti-inflammatory and analgesic activities. Notably, one compound demonstrated high analgesic and antiinflammatory activity without inducing gastric lesions, suggesting potential for new drug development (Doğdaş et al., 2007).

Antidepressant Activity

The antidepressant activity of 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols was evaluated by Houlihan et al. (1983), with some compounds showing pharmacological activity comparable to imipramine, a benchmark antidepressant. This highlights the potential of derivatives for developing new treatments for depression (Houlihan et al., 1983).

properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c21-16-7-5-14(6-8-16)17(18-19(26)25-20(27-18)22-12-23-25)24-10-9-13-3-1-2-4-15(13)11-24/h1-8,12,17,26H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRCUVAYFFBWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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